molecular formula C16H17ClN2O3S B2747927 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1904269-21-1

2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B2747927
CAS No.: 1904269-21-1
M. Wt: 352.83
InChI Key: PEVBJUOBITUGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 5 and a pyrrolidine-sulfonyl-chlorophenyl moiety at position 2. This compound’s structure suggests similarities to sulfonamide-based therapeutics, which often exhibit antimicrobial, antiviral, or anti-inflammatory activities .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-5-6-16(18-10-12)22-14-7-8-19(11-14)23(20,21)15-4-2-3-13(17)9-15/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBJUOBITUGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Methylpyridine

The 2-bromo-5-methylpyridine intermediate serves as a critical electrophilic partner for subsequent coupling reactions. A scalable route involves radical bromination using N-bromosuccinimide (NBS) under reflux conditions in carbon tetrachloride (CCl₄) with benzoyl peroxide as a free-radical initiator. This method achieves regioselective bromination at the 2-position due to the directing effect of the pyridine nitrogen.

Reaction Conditions:

  • Substrate: 5-Methylpyridine
  • Reagents: NBS (1.1 eq), benzoyl peroxide (10 mol%)
  • Solvent: CCl₄
  • Temperature: Reflux (76–80°C)
  • Time: 6 hours
  • Yield: ~70% (crude, mixture of mono- and di-brominated products)

Purification via fractional distillation or column chromatography isolates 2-bromo-5-methylpyridine as a colorless liquid.

Synthesis of 1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-ol

Sulfonylation of Pyrrolidin-3-ol

The pyrrolidine fragment is synthesized via sulfonylation of commercially available pyrrolidin-3-ol. Reacting pyrrolidin-3-ol with 3-chlorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the sulfonamide product.

Reaction Conditions:

  • Substrate: Pyrrolidin-3-ol
  • Reagents: 3-Chlorophenylsulfonyl chloride (1.2 eq), Et₃N (2.5 eq)
  • Solvent: DCM
  • Temperature: 0°C → room temperature
  • Time: 12 hours
  • Yield: 85–90%

The product is purified via aqueous workup (NaHCO₃ wash) and recrystallization from ethyl acetate/hexane.

Palladium-Catalyzed C–O Coupling

Ether Bond Formation via Ullmann-Type Coupling

The critical ether linkage is forged using a copper(I)-catalyzed Ullmann coupling between 2-bromo-5-methylpyridine and 1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-ol. This method avoids harsh SN2 conditions and leverages the electron-deficient nature of the pyridine ring for nucleophilic aromatic substitution.

Reaction Conditions:

  • Substrates:
    • 2-Bromo-5-methylpyridine (1.0 eq)
    • 1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-ol (1.2 eq)
  • Catalyst: CuI (10 mol%)
  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
  • Base: Cs₂CO₃ (2.5 eq)
  • Solvent: DMSO
  • Temperature: 110°C
  • Time: 24 hours
  • Yield: 58–65%

Optimization Notes:

  • Higher temperatures (>100°C) improve conversion but risk sulfonamide decomposition.
  • Ligand selection minimizes homo-coupling byproducts.

Alternative Coupling Strategies

Mitsunobu Reaction

An alternative pathway employs Mitsunobu conditions to couple 2-hydroxy-5-methylpyridine with 1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-ol. However, this method requires pre-functionalization of the pyridine with a hydroxyl group, which complicates regioselectivity.

Reaction Conditions:

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Yield: <30% (due to competing side reactions)

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H6)
    • δ 7.89–7.83 (m, 3H, aryl-H)
    • δ 4.62–4.55 (m, 1H, pyrrolidine-OCH)
    • δ 3.42–3.35 (m, 2H, pyrrolidine-NCH₂)
    • δ 2.39 (s, 3H, CH₃)
  • HRMS (ESI): m/z calc. for C₁₆H₁₈ClN₂O₃S [M+H]⁺: 369.0772; found: 369.0775.

Challenges and Mitigation

Epimerization During Sulfonylation

The stereochemical integrity of the pyrrolidine-3-ol fragment is susceptible to epimerization under basic conditions. Using low temperatures (0°C) and shorter reaction times preserves the desired (R)-configuration.

Byproduct Formation in Ullmann Coupling

Copper-mediated reactions often generate homo-coupled biaryl ethers. Adding catalytic amounts of 1,10-phenanthroline suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chlorophenylsulfonyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated pyrrolidine ring. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Research indicates that 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine exhibits broad-spectrum anticancer activity . It has been shown to affect various human cancer cell lines, including those associated with leukemia, ovarian cancer, liver cancer, lung cancer, and breast cancer. The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis in malignant cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cancer TypeCell LineObserved Effect
LeukemiaK562Induction of apoptosis
Ovarian CancerA2780Cell cycle arrest
Liver CancerHepG2Inhibition of proliferation
Lung CancerA549Induction of cell death
Breast CancerMCF-7Apoptotic effects observed

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Sulfonamide: This is achieved by reacting 3-chlorobenzenesulfonic acid with pyrrolidine.
  • Coupling Reaction: The resulting sulfonamide is then coupled with 5-methylpyridine through nucleophilic substitution.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

Applications in Drug Development

The compound's potential applications extend beyond anticancer activity:

  • Antiviral Research: Initial studies suggest that compounds with similar structures may exhibit antiviral properties, making this compound a candidate for further investigation in virology.
  • Drug Delivery Systems: Due to its ability to selectively target cancer cells, it may serve as a carrier for other therapeutic agents.
  • Biological Research Tool: It can be utilized to study mechanisms of cancer progression and treatment responses.

Toxicity and Safety

Preliminary toxicity studies indicate that this compound has low acute toxicity in animal models. No adverse effects were observed at doses up to 5000 mg/kg; however, chronic toxicity assessments and mutagenicity studies are still required for comprehensive safety profiling.

Current Research Trends

Ongoing research focuses on:

  • Elucidating the detailed mechanisms of action against various cancer types.
  • Exploring its efficacy in combination therapies with existing anticancer drugs.
  • Investigating its pharmacokinetics and bioavailability to optimize therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridine and Sulfonyl Moieties

  • 2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine (from ):
    This compound shares the 5-methylpyridine backbone but replaces the pyrrolidine-sulfonyl group with an ethynyl-linked 3-methoxyphenyl substituent. The absence of the sulfonyl-pyrrolidine moiety likely reduces its polarity and alters receptor interaction compared to the target compound .

  • 5-(3-Chloro-5-((2-chlorobenzyl)oxy)-4-fluorophenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl derivatives (from ): These bipyridine derivatives feature halogenated aryl groups and ether linkages.
  • 3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine derivatives (from ):
    These compounds incorporate pyrrolidine and pyridine rings but use amide linkages instead of sulfonyl bridges. The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity, influencing solubility and target affinity .

Functional Analogues in Pharmacology

  • Antimicrobial Pyridine Derivatives (from ):
    Compounds like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridin-2-amine exhibit antimicrobial activity. The target compound’s 3-chlorophenyl and sulfonyl groups may similarly interact with bacterial enzymes or membranes, though experimental validation is needed .

  • GPCR-Targeting Modulators (from ):
    Pyridine derivatives such as 1-(3-chlorophenyl)-3-[(2E)-1-methyl-4-oxoimidazolidin-2-ylidene]urea act as metabotropic glutamate receptor modulators. The target compound’s sulfonyl-pyrrolidine group could mimic urea-based pharmacophores in receptor binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference
2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine Pyridine + pyrrolidine 3-Chlorophenyl-SO₂, 5-methyl Hypothetical: Antimicrobial, enzyme inhibition
2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine Pyridine Ethynyl-3-methoxyphenyl, 5-methyl GPCR modulation
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridin-2-amine Pyridine 4-Chlorophenyl, 4-methoxyphenyl, 2-amino Antimicrobial
1-(3-Chlorophenyl)-3-[(2E)-imidazolidinone]urea Urea + imidazolidinone 3-Chlorophenyl, methyl-oxoimidazolidinone Metabotropic glutamate receptor modulation

Biological Activity

The compound 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine , designated with CAS number 1904269-21-1 , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN2O3SC_{16}H_{17}ClN_2O_3S, with a molecular weight of 352.8 g/mol . The structure features a pyridine ring substituted with a pyrrolidine moiety and a chlorophenylsulfonyl group, which are crucial for its biological activity.

PropertyValue
CAS Number1904269-21-1
Molecular FormulaC₁₆H₁₇ClN₂O₃S
Molecular Weight352.8 g/mol

Research indicates that compounds similar to this compound often act as receptor antagonists or inhibitors in various biological pathways. Notably, studies have shown that related compounds exhibit significant interactions with serotonin receptors, specifically the 5-HT6 receptor , which is implicated in cognitive functions and mood regulation.

Key Findings:

  • Receptor Interaction : The compound has been evaluated for its ability to act as a neutral antagonist at the 5-HT6 receptor, which may provide therapeutic benefits in treating cognitive decline and mood disorders .
  • Anti-inflammatory Activity : Similar sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting prostaglandin synthesis, suggesting potential applications in inflammatory diseases .

In Vitro Studies

In vitro assays have revealed that the compound exhibits moderate cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. For instance, it has shown effectiveness in reducing glioma cell viability through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on similar pyrrolidine derivatives indicated significant inhibition of cell proliferation in glioma models, with IC50 values reflecting potent activity .
  • Another investigation into dual receptor antagonists demonstrated that modifications to the pyrrolidine structure enhanced binding affinity to both 5-HT6 and D3 receptors, suggesting potential for treating neurodegenerative conditions .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the sulfonyl and pyridine groups. For example, the 3-chlorophenyl group shows distinct aromatic splitting patterns (δ 7.4–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 381.08) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry, especially for the pyrrolidine ring conformation .

How can discrepancies between computational modeling and experimental NMR data for this compound be addressed?

Advanced
Discrepancies often arise from dynamic effects (e.g., ring puckering in pyrrolidine) or solvent polarity. Strategies include:

  • 2D NMR (NOESY/ROESY) : Detects through-space interactions to validate rotational barriers in the sulfonyl-pyrrolidine linkage .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify conformational equilibria .
  • Variable-temperature NMR : Monitors chemical shift changes to assess dynamic processes .

What optimization strategies improve the yield of the sulfonylation step?

Q. Advanced

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl transfer efficiency .
  • Solvent effects : Replace dichloromethane with THF to stabilize intermediates via hydrogen bonding .
  • Temperature gradients : Gradual heating (40°C → 70°C) minimizes decomposition of the sulfonyl chloride .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel .

How can the compound’s interaction with metabotropic glutamate receptors (mGluRs) be evaluated?

Q. Advanced

  • HEK293 Cell Assays : Transfect cells with mGluR5 plasmids and measure intracellular calcium (iCa2+iCa^{2+}) flux using fluorescent dyes (e.g., Fluo-4) .
  • IP1 Accumulation : Quantify inositol monophosphate (IP1) via ELISA to assess Gq_q-coupled receptor activation .
  • Kinetic Profiling : Use stopped-flow spectroscopy to determine binding constants (KdK_d) and allosteric modulation .

What crystallographic approaches resolve ambiguities in the compound’s solid-state structure?

Q. Advanced

  • SHELXL Refinement : Apply twin refinement for crystals with pseudo-merohedral twinning, using HKLF 5 data format .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds between sulfonyl and pyridine groups) .
  • High-resolution synchrotron data : Collect data at λ = 0.7 Å to improve anomalous dispersion for sulfur and chlorine atoms .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Steric hindrance : The 3-chlorophenyl group reduces accessibility for Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to enhance selectivity .
  • Electronic effects : Electron-withdrawing sulfonyl groups activate the pyridine ring toward nucleophilic aromatic substitution. Hammett plots (σ = +0.23) quantify this activation .

What are the stability profiles of this compound under various storage conditions?

Q. Basic

  • Long-term storage : Store at –20°C under argon to prevent sulfonyl group hydrolysis .
  • Solution stability : Degrades in DMSO >72 hours; use fresh solutions for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.